Cas no 73221-25-7 (2-(trifluoromethyl)imidazo1,2-apyrimidine)

2-(trifluoromethyl)imidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine
- BS-3549
- 73221-25-7
- Z1258975626
- YRFWGJGDOXKNHY-UHFFFAOYSA-N
- AKOS005745048
- SCHEMBL16346664
- CS-0100768
- 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
- MFCD19705789
- YCA22125
- EN300-199496
- Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)-
- STL134898
- 2-(trifluoromethyl)imidazo1,2-apyrimidine
-
- MDL: MFCD19705789
- インチ: InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-3-1-2-11-6(13)12-5/h1-4H
- InChIKey: YRFWGJGDOXKNHY-UHFFFAOYSA-N
- ほほえんだ: C1=CN2C=C(N=C2N=C1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 187.03573163g/mol
- どういたいしつりょう: 187.03573163g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 30.2Ų
2-(trifluoromethyl)imidazo1,2-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T899293-5mg |
2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
73221-25-7 | 5mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM330083-5g |
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine |
73221-25-7 | 95%+ | 5g |
$*** | 2023-05-29 | |
Apollo Scientific | PC910944-250mg |
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine |
73221-25-7 | 97% | 250mg |
£110.00 | 2025-02-22 | |
Key Organics Ltd | BS-3549-100MG |
2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
73221-25-7 | >90% | 100mg |
£146.00 | 2023-09-08 | |
Enamine | EN300-199496-2.5g |
2-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
73221-25-7 | 95.0% | 2.5g |
$105.0 | 2025-02-20 | |
1PlusChem | 1P00ICU7-250mg |
Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |
73221-25-7 | 95% | 250mg |
$95.00 | 2024-04-21 | |
1PlusChem | 1P00ICU7-500mg |
Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |
73221-25-7 | 95% | 500mg |
$116.00 | 2024-04-21 | |
1PlusChem | 1P00ICU7-5g |
Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |
73221-25-7 | 97% | 5g |
$270.00 | 2025-02-28 | |
1PlusChem | 1P00ICU7-100mg |
Imidazo[1,2-a]pyrimidine, 2-(trifluoromethyl)- |
73221-25-7 | 95% | 100mg |
$86.00 | 2024-04-21 | |
A2B Chem LLC | AI55647-250mg |
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine |
73221-25-7 | 95% | 250mg |
$66.00 | 2023-12-30 |
2-(trifluoromethyl)imidazo1,2-apyrimidine 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
2-(trifluoromethyl)imidazo1,2-apyrimidineに関する追加情報
2-(Trifluoromethyl)-Imidazo[1,2-a]pyrimidine: A Comprehensive Overview
The compound with CAS No.73221-25-7, commonly referred to as 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine, is a highly specialized heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the imidazopyrimidine family, which is known for its unique electronic properties and structural versatility. The presence of a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyrimidine ring introduces additional functional complexity, making it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine as a promising candidate in drug discovery. Its structural features, including the electron-withdrawing trifluoromethyl group and the conjugated aromatic system, make it an ideal scaffold for designing bioactive molecules. Researchers have explored its ability to modulate various biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are critical in treating diseases like cancer and neurodegenerative disorders.
The synthesis of 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine involves a multi-step process that typically begins with the preparation of precursor compounds. One common approach is the condensation of amines with carbonyl compounds under specific reaction conditions to form the imidazopyrimidine core. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution or coupling reactions, depending on the desired regioselectivity. These synthetic methods have been optimized in recent years to improve yield and purity, making this compound more accessible for large-scale production.
In terms of applications, 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine has shown potential in several areas beyond pharmaceuticals. Its electronic properties make it a suitable candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and field-effect transistors (FETs). Additionally, its stability under various environmental conditions suggests its utility in advanced materials science applications.
From a toxicological perspective, 2-(trifluoromethyl)-Imidazo[1,2-a]pyrimidine has undergone preliminary safety assessments to evaluate its potential risks to human health and the environment. These studies indicate that while it exhibits low acute toxicity, further long-term studies are required to fully understand its safety profile.
Looking ahead, the continued exploration of CAS No.73221-25-7 will undoubtedly yield new insights into its properties and applications. Its role as a versatile building block in organic synthesis positions it as a key molecule in advancing both scientific research and industrial innovation.
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